molecular formula C10H10ClN B13522965 2-(4-Chloro-2-methylphenyl)propanenitrile

2-(4-Chloro-2-methylphenyl)propanenitrile

Cat. No.: B13522965
M. Wt: 179.64 g/mol
InChI Key: WISMPFNITSJMOB-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenyl)propanenitrile is an organic compound with the molecular formula C10H10ClN It is characterized by a nitrile group (-CN) attached to a propanenitrile backbone, with a 4-chloro-2-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenyl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired nitrile compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated control systems.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The chloro substituent can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst (e.g., palladium on carbon) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-2-methylphenyl)propanenitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.

    Biology: It may be used in the study of biochemical pathways and as a precursor for the synthesis of biologically active compounds.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenyl)propanenitrile depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. For example, in medicinal chemistry, it may act as an inhibitor or activator of specific enzymes, thereby modulating physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-2-methylphenyl)propanenitrile is unique due to its specific nitrile functional group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

2-(4-chloro-2-methylphenyl)propanenitrile

InChI

InChI=1S/C10H10ClN/c1-7-5-9(11)3-4-10(7)8(2)6-12/h3-5,8H,1-2H3

InChI Key

WISMPFNITSJMOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C)C#N

Origin of Product

United States

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